



# Application Notes and Protocols: Glecirasib in 3D Organoid Culture Systems

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Compound of Interest				
Compound Name:	Glecirasib			
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### Introduction

Glecirasib (JAB-21822) is a potent, highly selective, and irreversible covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2][3] The Kirsten rat sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell proliferation, differentiation, and survival.[4] The G12C mutation results in the constitutive activation of the KRAS protein, leading to uncontrolled cell growth and tumor development.[3][4] Glecirasib specifically binds to the mutant cysteine residue at position 12 of the GDP-bound KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK pathway.[2][3] Preclinical and clinical studies have demonstrated the anti-tumor activity of glecirasib in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][5][6]

Three-dimensional (3D) organoid culture systems have emerged as a powerful preclinical model for cancer research and drug development.[7] Patient-derived organoids (PDOs), in particular, recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a more predictive model for therapy response compared to traditional 2D cell cultures.[8] [9] This document provides detailed application notes and protocols for the utilization of **glecirasib** in 3D organoid culture systems to evaluate its efficacy and mechanism of action in a patient-relevant context.



## **Data Presentation**

Table 1: Clinical Efficacy of Glecirasib Monotherapy in

**KRAS G12C-Mutated Solid Tumors** 

Indication	Number of Patients	Confirme d Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Disease Control Rate (DCR)	Referenc e
Advanced NSCLC	119	47.9%	8.2 months	13.6 months	86.3%	[6][10]
Pancreatic Cancer	32	46.9%	5.5 months	10.8 months	-	[11]
Biliary Tract Cancer	7	71.4%	-	-	-	[11]
Small Intestinal Cancer	4	100%	-	-	-	[11]
Gastric Cancer	3	66.7%	-	-	-	[11]
Other Solid Tumors (pooled)	54	50.9%	6.9 months	10.8 months	-	[11]

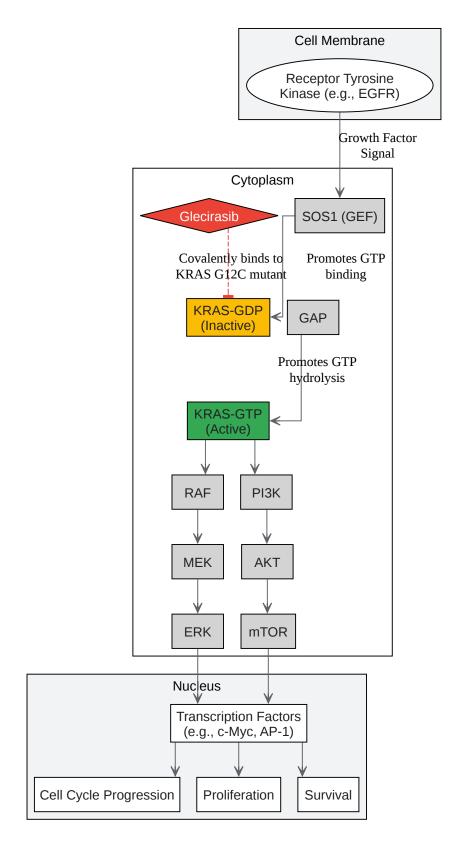
Table 2: Safety Profile of Glecirasib - Common Treatment-Related Adverse Events (TRAEs)



Adverse Event	Any Grade (%)	Grade ≥3 (%)	Reference
Anemia	56.3%	-	[6]
Blood Bilirubin Increased	48.7%	-	[6]
Alanine Aminotransferase Increased	35.3%	-	[6]
Aspartate Aminotransferase Increased	35.3%	-	[6]
Hypertriglyceridemia	28.6%	-	[6]
Nausea	6.7%	<1%	[6]
Vomiting	7.6%	0%	[6]
Diarrhea	3.4%	0%	[6]

# **Signaling Pathway**





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Caption: The KRAS signaling pathway and the mechanism of action of **Glecirasib**.



## **Experimental Protocols**

# Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs)

This protocol outlines the establishment of PDOs from tumor tissue, a crucial first step for testing **glecirasib**.[8]

#### Materials:

- Fresh tumor tissue from patients with KRAS G12C-mutated cancers (e.g., NSCLC, colorectal, pancreatic)
- Basement membrane matrix (e.g., Matrigel®)
- Advanced DMEM/F12 medium
- Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF, Gastrin, Y-27632 (specific factors may vary by tumor type)
- Collagenase/Dispase solution
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Cell culture plates (6-well and 96-well)
- Centrifuge
- Incubator (37°C, 5% CO2)

#### Procedure:

- Tissue Digestion:
  - Wash the fresh tumor tissue with cold PBS.
  - Mince the tissue into small fragments (<1 mm<sup>3</sup>).



- Digest the tissue fragments with a Collagenase/Dispase solution in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the enzyme activity with DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
- Organoid Seeding:
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
  - Resuspend the cell pellet in a cold basement membrane matrix.
  - Dispense 50 μL droplets of the cell-matrix mixture into the center of pre-warmed 6-well plate wells.
  - Incubate the plate at 37°C for 20-30 minutes to solidify the matrix.
- Organoid Culture:
  - Gently add 2 mL of pre-warmed organoid culture medium to each well.
  - Culture the organoids in a 37°C, 5% CO2 incubator.
  - Replace the culture medium every 2-3 days.
  - Passage the organoids every 7-14 days by mechanically disrupting them and re-seeding in a fresh basement membrane matrix.

# Protocol 2: High-Throughput Drug Screening of Glecirasib in PDOs

This protocol details the methodology for assessing the dose-dependent effects of **glecirasib** on PDO viability.[9][12][13]

#### Materials:

• Established PDO cultures with confirmed KRAS G12C mutation



- Glecirasib stock solution (in DMSO)
- Organoid culture medium
- 96-well clear-bottom, black-walled plates
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Luminometer
- Multichannel pipette

#### Procedure:

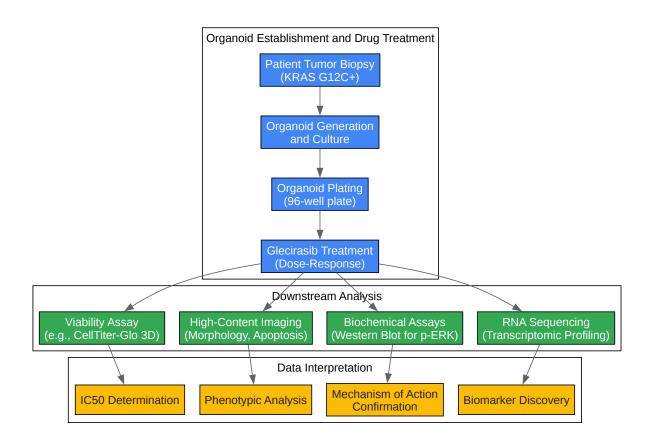
- · Organoid Plating:
  - Harvest and mechanically dissociate established PDOs into small fragments.
  - Count the organoid fragments and resuspend them in a cold basement membrane matrix at a desired density.
  - Seed 10 μL of the organoid-matrix suspension per well in a pre-warmed 96-well plate.
  - Incubate at 37°C for 20-30 minutes to solidify the matrix.
  - Add 100 μL of organoid culture medium to each well.
- Glecirasib Treatment:
  - Prepare a serial dilution of glecirasib in organoid culture medium. A suggested concentration range is 0.01 nM to 10 μM. Include a vehicle control (DMSO).
  - After 24-48 hours of organoid formation, carefully remove the existing medium and add
     100 μL of the medium containing the different concentrations of glecirasib.
  - Incubate the plate at 37°C, 5% CO2 for 72-120 hours.
- Viability Assay:



- Equilibrate the plate and the cell viability reagent to room temperature.
- Add 100 μL of the cell viability reagent to each well.
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
- Incubate at room temperature for 30 minutes to lyse the organoids and stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
  - Normalize the luminescence readings to the vehicle control.
  - Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

## **Experimental Workflow**





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Caption: A generalized experimental workflow for evaluating **Glecirasib** in PDOs.

### Conclusion

The use of **glecirasib** in 3D organoid culture systems provides a powerful platform for preclinical evaluation and personalized medicine. By leveraging patient-derived organoids, researchers can assess the efficacy of **glecirasib** in a model that closely mimics the patient's



tumor, potentially identifying predictive biomarkers of response and resistance. The protocols and data presented herein offer a comprehensive guide for integrating **glecirasib** into 3D organoid-based research, with the ultimate goal of advancing the development of targeted therapies for KRAS G12C-mutated cancers.

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